- Expedient Preparation of All Isomers of 2-Aminocyclobutanecarboxylic Acid in Enantiomerically Pure Form, Journal of Organic Chemistry, 2009, 74(8), 3217-3220

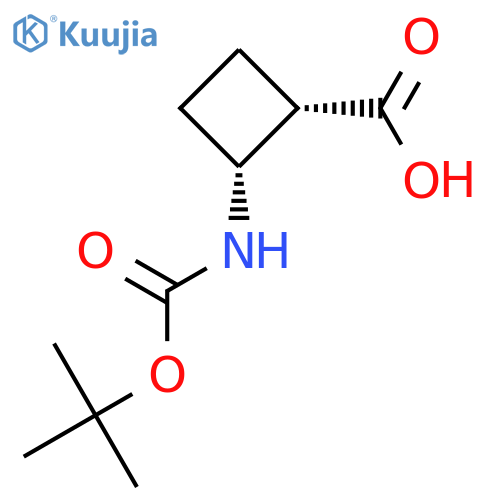

Cas no 951173-22-1 (cis-2-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid)

951173-22-1 structure

商品名:cis-2-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid

CAS番号:951173-22-1

MF:C10H17NO4

メガワット:215.24628329277

MDL:MFCD27665003

CID:3032409

PubChem ID:68495906

cis-2-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid 化学的及び物理的性質

名前と識別子

-

- (+/-)-(1S,2R)-2-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid

- 2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid

- cis-2-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid

- trans-2-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid

- SB22510

- NE58258

- 2-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid

- Z1769859545

- (1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid

- rel-(1R,2S)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutanecarboxylic acid (ACI)

- cis-2-(tert-Butoxycarbonylamino)cyclobutanecarboxylic acid

- SCHEMBL3056111

- 951173-22-1

- MFCD27987702

- D79100

- P15462

- (1R,2S)-2-(Boc-amino)-cyclobutane-1-carboxylic acid

- (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylicacid

- (1R,2S)-2-{[(t-Butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid

- MFCD27665003

- Cyclobutanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-,(1R,2S)-

- cis-2-(Boc-amino)cyclobutane-1-carboxylic acid

- (1R,2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]CYCLOBUTANE-1-CARBOXYLIC ACID

- CS-0045474

- (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid

- JTMAFJQIPKPNFJ-RQJHMYQMSA-N

- rac-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid, cis

- 868364-63-0

- (+/-)-(cis)-2-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid

- (1R,2S)-2-{[(TERT-BUTOXY)CARBONYL]AMINOCYCLOBUTANE-1-CARBOXYLIC ACID

- AKOS027338430

- (1R,2S)-2-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylic acid

- cis-2-{[(tert-Butoxy)carbonyl]aminocyclobutane-1-carboxylic acid

- BNB17322

- AS-52660

- EN300-1071284

- cis-2-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid

-

- MDL: MFCD27665003

- インチ: 1S/C10H17NO4/c1-10(2,3)15-9(14)11-7-5-4-6(7)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7+/m0/s1

- InChIKey: JTMAFJQIPKPNFJ-NKWVEPMBSA-N

- ほほえんだ: C([C@H]1CC[C@H]1NC(=O)OC(C)(C)C)(=O)O

計算された属性

- せいみつぶんしりょう: 215.11575802g/mol

- どういたいしつりょう: 215.11575802g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 269

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.6

- 疎水性パラメータ計算基準値(XlogP): 1.6

cis-2-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1116115-250mg |

cis-2-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid |

951173-22-1 | 98% | 250mg |

¥461.00 | 2024-04-24 | |

| abcr | AB463495-250 mg |

cis-2-{[(tert-Butoxy)carbonyl]aminocyclobutane-1-carboxylic acid, 95%; . |

951173-22-1 | 95% | 250MG |

€216.40 | 2023-07-18 | |

| Chemenu | CM441315-25g |

cis-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid |

951173-22-1 | 95%+ | 25g |

$3337 | 2022-12-31 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1116115-10g |

cis-2-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid |

951173-22-1 | 98% | 10g |

¥23089 | 2023-04-12 | |

| eNovation Chemicals LLC | D552387-500MG |

CIS-2-{[(TERT-BUTOXY)CARBONYL]AMINO}CYCLOBUTANE-1-CARBOXYLIC ACID |

951173-22-1 | 95% | 500mg |

$105 | 2024-07-21 | |

| eNovation Chemicals LLC | D552387-25G |

CIS-2-{[(TERT-BUTOXY)CARBONYL]AMINO}CYCLOBUTANE-1-CARBOXYLIC ACID |

951173-22-1 | 95% | 25g |

$1840 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1225-10G |

cis-2-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid |

951173-22-1 | 97% | 10g |

¥ 9,174.00 | 2023-04-12 | |

| abcr | AB463495-1 g |

cis-2-{[(tert-Butoxy)carbonyl]aminocyclobutane-1-carboxylic acid, 95%; . |

951173-22-1 | 95% | 1g |

€537.70 | 2023-07-18 | |

| Chemenu | CM441315-250mg |

cis-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid |

951173-22-1 | 95%+ | 250mg |

$121 | 2022-08-31 | |

| TRC | B814830-5mg |

Cis-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic Acid |

951173-22-1 | 5mg |

$ 50.00 | 2022-06-06 |

cis-2-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 0 °C; 5 min, 0 °C; 30 min, rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Catalysts: Palladium Solvents: Water ; 3 h, 45 psi, rt

リファレンス

- Preparation of piperidine derivatives as modulators of chemokine receptor activity, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Water ; 8 h, rt; rt → 0 °C; 0 °C; 14 h, rt; rt → 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1

リファレンス

- A refined synthesis of enantiomerically pure 2-aminocyclobutanecarboxylic acids, Amino Acids, 2011, 41(3), 587-595

合成方法 4

はんのうじょうけん

リファレンス

- Practical syntheses of both enantiomers of the conformationally restricted GABA analogue cis-(2-aminocyclobutyl)acetic acid, European Journal of Organic Chemistry, 2014, 2014(32), 7148-7155

合成方法 5

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 5 min, 0 °C; 4 h, rt

リファレンス

- [2+2] Photocycloadditions with chiral uracil derivatives: access to all four stereoisomers of 2-aminocyclobutanecarboxylic acid, Synthesis, 2007, (14), 2222-2232

cis-2-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid Raw materials

- Di-tert-butyl dicarbonate

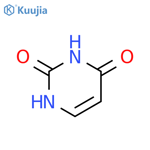

- Uracil

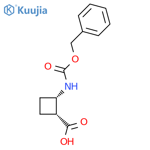

- cis-2-(benzyloxycarbonylamino)cyclobutanecarboxylic acid

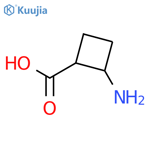

- cis-2-aminocyclobutane-1-carboxylic acid

cis-2-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid Preparation Products

cis-2-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid 関連文献

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

951173-22-1 (cis-2-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid) 関連製品

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:951173-22-1)cis-2-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid

清らかである:99%

はかる:25g

価格 ($):1862.0